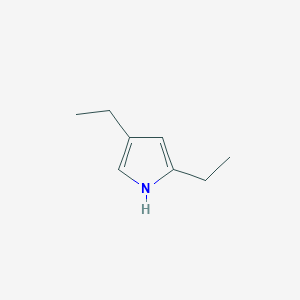
1H-Pyrrole, 2,4-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 2,4-diethyl- is a heterocyclic organic compound with the molecular formula C8H13N. It is a derivative of pyrrole, where two ethyl groups are substituted at the 2nd and 4th positions of the pyrrole ring. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 2,4-diethyl- can be synthesized through various methods. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with primary amines in the presence of a catalyst such as iron(III) chloride . Another method involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production of pyrroles often involves catalytic processes. For instance, a manganese complex can catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents . This method is environmentally friendly as it produces water and molecular hydrogen as by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole, 2,4-diethyl- undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized using reagents like copper(II) and air.
Reduction: Reduction reactions can be carried out using hydrogenation methods.
Substitution: Pyrroles react with halogenating agents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Copper(II) and air are common oxidizing agents.
Substitution: Halogenating agents like NCS and NBS are used for substitution reactions.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Substitution: Halogenated pyrrole derivatives.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 2,4-diethyl- has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 2,4-diethyl- involves its interaction with molecular targets and pathways. Pyrroles can act as inhibitors of enzymes and receptors, affecting various biological processes. For example, pyrrole derivatives have been shown to inhibit kinase activity, which is crucial in cell signaling pathways .
Comparación Con Compuestos Similares
- 1H-Pyrrole, 2,4-dimethyl-
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
Comparison: 1H-Pyrrole, 2,4-diethyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to 1H-Pyrrole, 2,4-dimethyl-, the ethyl groups in 1H-Pyrrole, 2,4-diethyl- provide different steric and electronic effects, potentially leading to distinct chemical and biological properties .
Propiedades
Número CAS |
90154-78-2 |
|---|---|
Fórmula molecular |
C8H13N |
Peso molecular |
123.20 g/mol |
Nombre IUPAC |
2,4-diethyl-1H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-3-7-5-8(4-2)9-6-7/h5-6,9H,3-4H2,1-2H3 |
Clave InChI |
SFAFICKQFNSRHC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CN1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















